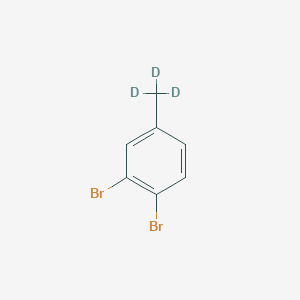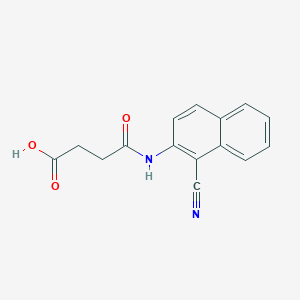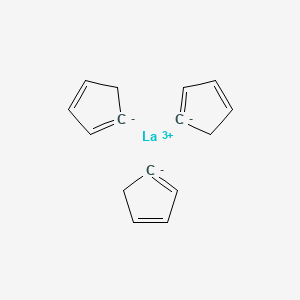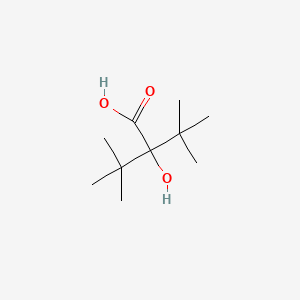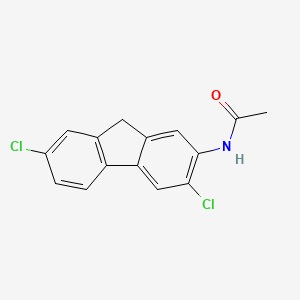
n-(3,7-Dichloro-9h-fluoren-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H11Cl2NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms at the 3 and 7 positions of the fluorene ring and an acetamide group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 3,7-dichloro-9H-fluorene.
Acetylation: The 3,7-dichloro-9H-fluorene is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetamide group at the 2 position.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: It is used in studies involving molecular docking and fluorescence-activated cell sorting (FACS) analysis to understand its interaction with biological targets.
Mecanismo De Acción
The mechanism of action of N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation.
Pathways Involved: By inhibiting dihydrofolate reductase, the compound disrupts the folate pathway, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide can be compared with other similar compounds, such as:
2,7-Dichloro-9H-fluorene: This compound lacks the acetamide group and is primarily used as a precursor for other fluorene derivatives.
N-(3,7-Dinitro-9-oxo-9H-fluoren-2-yl)acetamide: This compound has nitro groups instead of chlorine atoms and exhibits different chemical reactivity and biological activity.
2-Acetylaminofluorene: This compound is similar in structure but lacks the chlorine atoms, resulting in different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and an acetamide group, which confer specific chemical reactivity and biological activity. Its ability to interact with molecular targets such as dihydrofolate reductase makes it a valuable compound in medicinal chemistry and biological research.
Propiedades
Número CAS |
6942-28-5 |
|---|---|
Fórmula molecular |
C15H11Cl2NO |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
N-(3,7-dichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11Cl2NO/c1-8(19)18-15-6-10-4-9-5-11(16)2-3-12(9)13(10)7-14(15)17/h2-3,5-7H,4H2,1H3,(H,18,19) |
Clave InChI |
PETDZLHZTGYSCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


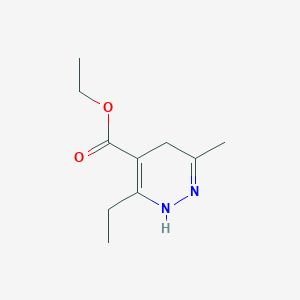

![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
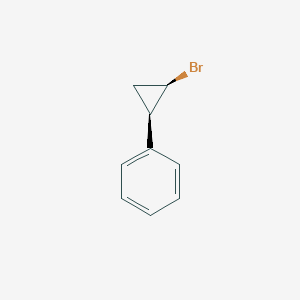



![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
